molecular formula C14H28FN4O12P3S B13861759 Emtricitabine Triphosphate Triethylammonium Salt

Emtricitabine Triphosphate Triethylammonium Salt

Cat. No.: B13861759
M. Wt: 588.4 g/mol
InChI Key: LYBZJDJXCDMBDV-GNVLWMSISA-N
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Description

Emtricitabine Triphosphate Triethylammonium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. This compound is characterized by its molecular formula C8H13FN3O12P3S•3(C6H15N) and a molecular weight of 487.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Triphosphate Triethylammonium Salt involves the phosphorylation of Emtricitabine. The process typically includes the use of triphosphoric acid and triethylamine under controlled conditions to achieve the desired triphosphate form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in a solid form, ranging from white to light yellow.

Chemical Reactions Analysis

Types of Reactions: Emtricitabine Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms .

Scientific Research Applications

Emtricitabine Triphosphate Triethylammonium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

    Biology: Employed in studies involving nucleoside analogs and their effects on cellular processes.

    Medicine: Integral in research focused on HIV treatment and prevention, particularly in understanding the pharmacokinetics and pharmacodynamics of Emtricitabine.

    Industry: Utilized in the production of antiretroviral drugs and in quality control processes .

Mechanism of Action

Emtricitabine Triphosphate Triethylammonium Salt exerts its effects by inhibiting the activity of HIV reverse transcriptase. This enzyme is crucial for the replication of HIV. The compound competes with the natural substrate, deoxycytidine 5’-triphosphate, and gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating and spreading .

Comparison with Similar Compounds

    Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.

    Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS and to treat chronic hepatitis B.

    Zidovudine: An NRTI used to prevent and treat HIV/AIDS.

Comparison: Emtricitabine Triphosphate Triethylammonium Salt is unique in its high efficacy and favorable pharmacokinetic profile. Compared to Lamivudine, it has a longer intracellular half-life, making it more effective in maintaining viral suppression. Its combination with Tenofovir has shown synergistic effects, enhancing its overall therapeutic potential .

Properties

Molecular Formula

C14H28FN4O12P3S

Molecular Weight

588.4 g/mol

IUPAC Name

[[(5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C8H13FN3O12P3S.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);4-6H2,1-3H3/t5-,6?;/m0./s1

InChI Key

LYBZJDJXCDMBDV-GNVLWMSISA-N

Isomeric SMILES

CCN(CC)CC.C1[C@H](OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Canonical SMILES

CCN(CC)CC.C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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